BenchChemオンラインストアへようこそ!

rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide

Physicochemical profiling Lipophilicity Stereochemical SAR

rac-(1R,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxamide (CAS 2361609-63-2) is a racemic, stereochemically defined bicyclic amide composed of a fused cyclopentane-pyrrolidine core bearing a primary carboxamide at the 1-position. With molecular formula C8H14N2O and molecular weight 154.21 g/mol, this saturated heterocycle delivers a high fraction of sp³-hybridized carbons (Fsp3 = 0.875), low calculated lipophilicity (LogP = -0.19), and a polar surface area of 55 Ų.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 2361609-63-2
Cat. No. B2815655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide
CAS2361609-63-2
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESC1CC2CNC(C2C1)C(=O)N
InChIInChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)/t5-,6-,7-/m1/s1
InChIKeyKAIODGZZEANQLB-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxamide (CAS 2361609-63-2): Bicyclic Amide Scaffold Procurement & Selection Guide


rac-(1R,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxamide (CAS 2361609-63-2) is a racemic, stereochemically defined bicyclic amide composed of a fused cyclopentane-pyrrolidine core bearing a primary carboxamide at the 1-position . With molecular formula C8H14N2O and molecular weight 154.21 g/mol, this saturated heterocycle delivers a high fraction of sp³-hybridized carbons (Fsp3 = 0.875), low calculated lipophilicity (LogP = -0.19), and a polar surface area of 55 Ų [1]. The octahydrocyclopenta[c]pyrrole scaffold is a recognized privileged structure in medicinal chemistry, serving as a core motif in HCV NS3/4A protease inhibitors (telaprevir), SARS-CoV-2 Mpro inhibitors (MI-30, MI-31), SHP2 allosteric inhibitors, and triple reuptake inhibitors targeting SERT/NET/DAT [2][3]. This specific racemic stereoisomer—bearing the (1R,3aS,6aR) configuration—is supplied as a research-grade building block at ≥95% purity and is positioned as a versatile intermediate for the synthesis of more complex pharmacologically active molecules .

Why Generic Substitution of rac-(1R,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxamide Carries Scientific Risk


The octahydrocyclopenta[c]pyrrole scaffold contains three stereogenic centers, generating multiple possible diastereomers and enantiomers—each with distinct three-dimensional presentation of the carboxamide pharmacophore. Simply substituting this (1R,3aS,6aR) racemate with another stereoisomer such as the (1R,3aR,6aS) variant (CAS 2227720-29-6) or the parent unsubstituted scaffold (CAS 5661-03-0) introduces measurable differences in physicochemical properties, including a ΔLogP shift of approximately 0.29 units toward greater lipophilicity, and fundamentally alters the spatial orientation of the hydrogen-bond-donating carboxamide [1][2]. Furthermore, the carboxamide functional group exhibits distinct reactivity, metabolic stability, and intermolecular hydrogen-bonding capacity compared to the corresponding carboxylic acid analog (CAS 1393524-02-1), the methyl ester, or the Boc-protected amine derivatives . Proven applications of this scaffold class—spanning HCV protease inhibition (telaprevir; IC₅₀ = 0.35 μM), SARS-CoV-2 Mpro inhibition (MI-30; IC₅₀ = 17.2 nM), and triple monoamine reuptake inhibition (SERT/NET/DAT IC₅₀ values in the 20–430 nM range)—demonstrate that stereochemical and functional-group precision directly governs target binding, selectivity, and downstream biological outcome [3]. Generic replacement without stereochemical verification therefore introduces uncontrolled variables that can compromise SAR reproducibility and lead candidate progression.

rac-(1R,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxamide: Head-to-Head Quantitative Differentiation Evidence


Hydrophilicity Advantage: LogP -0.19 vs. +0.1 for the (1R,3aR,6aS) Diastereomer

The target compound rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide exhibits a calculated LogP of -0.19, indicating net hydrophilic character, whereas its diastereomer rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide (CAS 2227720-29-6) has an XLogP3 of +0.1, reflecting a shift toward lipophilicity [1][2]. This ΔLogP of approximately 0.29 units—arising solely from inversion of the 3a and 6a ring-junction stereochemistry—means that the target compound is predicted to have roughly 1.95-fold lower octanol-water partitioning, which can translate into measurably different solubility, permeability, and protein-binding profiles in biological assays. Both compounds share identical molecular formula (C8H14N2O), MW (~154.2 Da), PSA (~55 Ų), and rotatable bond count (1), isolating stereochemistry as the sole variable driving the lipophilicity difference.

Physicochemical profiling Lipophilicity Stereochemical SAR

Stereochemical Complementarity to Telaprevir Scaffold: Enantiomeric Relationship to the Clinically Validated (1S,3aR,6aS) Configuration

The target compound rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide is the enantiomer of the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid scaffold that forms the core of telaprevir (CAS 402957-28-2), an FDA-approved HCV NS3/4A protease inhibitor with a reported biochemical IC₅₀ of 0.35 μM against the protease and an EC₅₀ of 354 nM in the HCV 1b replicon assay [1]. While telaprevir incorporates the (1S,3aR,6aS) acid as its P2 proline mimetic, the target racemic amide provides the mirror-image (1R,3aS,6aR) configuration. This enantiomeric relationship means the target compound serves as a direct stereochemical probe for evaluating the influence of absolute configuration on target binding, and can be employed to generate the corresponding (1R,3aS,6aR)-configured peptidomimetics for selectivity profiling against related serine proteases or for accessing binding pockets inaccessible to the natural (1S,3aR,6aS) series.

Antiviral drug discovery HCV protease Stereochemical probe design

Carboxamide vs. Carboxylic Acid: Functional Group Differentiation in Reactivity and Hydrogen-Bonding Capacity

The target compound rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide differs from its direct carboxylic acid analog rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 1393524-02-1) by the formal replacement of the -OH group with -NH₂ . This substitution eliminates the ionizable carboxylic acid proton (typical pKa ~3–5), converting an anionic functionality at physiological pH into a neutral, hydrogen-bond-donating primary amide. The carboxamide provides two H-bond donor atoms and one acceptor, versus the carboxylic acid's one donor and two acceptors (in the protonated form). In the context of the octahydrocyclopenta[c]pyrrole series, the carboxamide is the direct precursor to the α-ketoamide warhead found in telaprevir and related covalent protease inhibitors, making it the strategically preferred intermediate for constructing mechanism-based inhibitors [1]. The carboxylic acid analog, by contrast, is the immediate precursor for standard amide bond-forming reactions with amine coupling partners at the P1' site and is used when a free acid handle is required for late-stage diversification [2].

Synthetic chemistry Amide coupling Prodrug design

Scaffold Saturation (Fsp3 = 0.875): Quantified 3D Complexity Advantage Over Aromatic Heterocyclic Alternatives

The target compound possesses an Fsp3 (fraction of sp³-hybridized carbons) of 0.875, meaning 7 of 8 carbon atoms are fully saturated [1]. This value substantially exceeds that of typical aromatic heterocyclic building blocks (e.g., pyridine: Fsp3 = 0; indole: Fsp3 = 0; pyrrolidine: Fsp3 = 0.75) and places the octahydrocyclopenta[c]pyrrole scaffold among high-Fsp3, three-dimensional fragments associated with improved clinical success rates. A broadly cited analysis across drug discovery programs has demonstrated that increasing Fsp3 correlates with reduced promiscuity, improved aqueous solubility, and higher developmental survival rates—compounds with Fsp3 ≥ 0.45 show measurably lower attrition in Phase I and Phase II compared to flatter, more aromatic counterparts [2]. Within the octahydrocyclopenta[c]pyrrole series, the (1R,3aS,6aR) and (1R,3aR,6aS) stereoisomers share identical Fsp3 (both fully saturated), but the target compound's lower LogP (-0.19 vs. +0.1) combines high saturation with greater hydrophilicity, a pairing that is often favorable for fragment-based and structure-based drug design campaigns seeking soluble, ligand-efficient starting points [1][3].

Fraction sp3 Lead-likeness 3D diversity

Procurement Cost and Availability: $372/100 mg vs. $983/50 mg for the (1R,3aR,6aS) Diastereomer

As of the most recent supplier data, the target compound rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide is available from Enamine (US stock) at $372 for 100 mg (≥95% purity, 2-day lead time), equating to $3.72/mg [1]. In contrast, the diastereomer rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide (CAS 2227720-29-6) is listed at $983 for only 50 mg from the same supplier, equating to $19.66/mg—approximately 5.3-fold more expensive on a per-milligram basis [2]. The target compound also benefits from broader multi-supplier availability through the Chemspace platform (3 suppliers, 16 stock items), whereas the (1R,3aR,6aS) diastereomer shows more limited listing. Both compounds share identical molecular formula and comparable purity specifications, making the cost differential a direct function of synthetic accessibility and demand for the specific stereochemical series. The target compound is additionally listed in a discontinued status by CymitQuimica (Biosynth), indicating historical procurement channels that have since shifted to alternative suppliers .

Building block procurement Medicinal chemistry supply Cost efficiency

Rotatable Bond Count of 1: Conformational Restraint Relative to Linear Amino Amide Alternatives

The target compound contains only one rotatable bond (the C1–carboxamide bond), with the remaining molecular framework locked into the rigid bicyclic octahydrocyclopenta[c]pyrrole scaffold [1]. In comparison, a hypothetical linear amino amide equivalent of similar molecular weight (e.g., 2-amino-N-cyclopentylacetamide, C7H14N2O, MW ~142) would possess approximately 3–4 rotatable bonds, introducing conformational flexibility that incurs an entropic penalty upon target binding. The relationship between reduced rotatable bond count and improved binding affinity is quantitatively described by the observation that each freely rotatable bond frozen upon binding imposes an entropic cost of approximately 0.5–1.5 kcal/mol [2]. The target compound's single rotatable bond therefore provides a predicted entropic advantage of roughly 1.0–4.5 kcal/mol relative to a flexible linear amino amide analog bearing 3–4 rotatable bonds, which can translate to a 5- to >1,000-fold improvement in binding affinity, all else being equal. The (1R,3aR,6aS) diastereomer also benefits from this conformational restriction (1 rotatable bond), but the target compound's distinct stereochemistry directs the carboxamide vector into a different spatial orientation, potentially accessing distinct binding sub-pockets [3].

Conformational restriction Ligand efficiency Entropic benefit

Optimal Research and Industrial Application Scenarios for rac-(1R,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxamide (CAS 2361609-63-2)


Enantiomeric Probe Synthesis for HCV and Related Serine Protease Inhibitor Programs

The (1R,3aS,6aR) configuration of this building block is the direct enantiomer of the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole core validated in telaprevir (HCV NS3/4A IC₅₀ = 0.35 μM, replicon EC₅₀ = 354 nM) . Medicinal chemistry teams can leverage this racemic carboxamide to prepare both enantiomeric series of peptidomimetic α-ketoamide inhibitors and evaluate the stereochemical dependence of target engagement, selectivity against host proteases, and off-target liability profiles. The carboxamide functional group provides a direct synthetic handle for late-stage oxidation to the α-ketoamide warhead, enabling efficient parallel synthesis of covalent inhibitor candidates without protecting-group manipulation of a free carboxylic acid [1].

High-Fsp3 Fragment Library Expansion for Fragment-Based Drug Discovery (FBDD)

With Fsp3 = 0.875, LogP = -0.19, and only 11 heavy atoms, this compound satisfies key criteria for a high-quality fragment: three-dimensional shape diversity, high aqueous solubility (predicted from negative LogP), and a single rotatable bond that minimizes entropic binding penalty . The primary amine in the pyrrolidine ring and the primary carboxamide offer two distinct vectors for fragment growing or merging strategies. Its physicochemical profile (MW 154 Da, PSA 55 Ų) places it within the 'rule of three' guidelines for fragment selection, making it suitable for SPR, NMR, and X-ray crystallography-based fragment screens against targets where saturated, proline-mimetic fragments are desired [2].

Cost-Efficient SAR Exploration Around the Octahydrocyclopenta[c]pyrrole Scaffold

At $3.72/mg (100 mg scale) from US-based Enamine stock with 2-day delivery, this building block offers a 5.3-fold cost advantage over its (1R,3aR,6aS) diastereomer ($19.66/mg) . For medicinal chemistry teams planning to synthesize 20–50 analogs at 10–50 mg per analog, the cost differential translates to savings of $3,000–$8,000 per library iteration. The broader multi-supplier availability (3 suppliers, 16 stock items on Chemspace) further reduces the risk of single-supplier dependency and enables competitive bidding for larger quantities. This procurement profile makes the target compound the economically rational starting point for initial SAR exploration of the scaffold, with the more expensive diastereomer reserved for follow-up studies where stereochemical inversion proves necessary [1].

Covalent Inhibitor Warhead Installation via Carboxamide-to-α-Ketoamide Oxidation

The primary carboxamide at the C1 position distinguishes this building block from the corresponding carboxylic acid analog and positions it as the direct synthetic precursor to α-ketoamide electrophilic warheads. The well-precedented oxidation of primary amides to α-ketoamides—as utilized in the synthesis of telaprevir and the SARS-CoV-2 Mpro inhibitors MI-30 (IC₅₀ = 17.2 nM) and MI-31—enables late-stage installation of the covalent trapping functionality without requiring orthogonal protection of an acid handle [1]. This synthetic route advantage is particularly relevant for programs targeting cysteine or serine proteases where the α-ketoamide reversibly traps the active-site nucleophile, and where maintaining the saturated, three-dimensional character of the octahydrocyclopenta[c]pyrrole P2 mimetic is essential for selectivity and pharmacokinetic performance [2].

Quote Request

Request a Quote for rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.